tert-Butyl 3-((2-(dimethylamino)ethyl)amino)pyrrolidine-1-carboxylate
Overview
Description
“tert-Butyl 3-((2-(dimethylamino)ethyl)amino)pyrrolidine-1-carboxylate” is a chemical compound with the molecular formula C13H27N3O2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCN(C)CCNC1CN(C(OC(C)(C)C)=O)CCC1
. This indicates that the compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and various functional groups attached to it. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Its molecular weight is 257.37 g/mol. Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.Scientific Research Applications
Activation of Carboxylic Acids
The compound has been utilized in the activation of carboxylic acids through dialkyl pyrocarbonates in aprotic solvents with tertiary amines. This method facilitates the preparation of carboxylic acid anhydrides and esters, including those of N-protected amino acids, in good yields via a one-pot procedure. The t-butyl esters of carboxylic acids, for instance, can be obtained using 4-dimethylaminopyridine in this context (Pozdnev, 2009).
Synthesis and Characterization of Complex Molecules
Research has been conducted on synthesizing and characterizing complex molecules like 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate, starting from tert-butyl 4-oxopiperidine-1-carboxylate. These studies involve comprehensive characterizations, including X-ray crystallographic analyses, to understand the molecular and crystal structures, highlighting intramolecular hydrogen bonding and other interactions (Çolak et al., 2021).
Catalysis in Acylation Chemistry
Compounds related to tert-butyl 3-((2-(dimethylamino)ethyl)amino)pyrrolidine-1-carboxylate have been explored as effective catalysts in acylation chemistry. For example, polymethacrylates containing 4-amino-pyridyl derivatives covalently attached have shown self-activation by neighboring group effects, making them suitable for acylation reactions (Mennenga et al., 2015).
Synthesis of Biologically Active Intermediates
Efforts have been made to synthesize important intermediates for biologically active compounds using tert-butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate. A rapid synthetic method was established, yielding high total steps efficiency, which is crucial for the synthesis of complex molecules like omisertinib (AZD9291) (Zhao et al., 2017).
Molecular Structure Analyses
There has been research focused on the molecular structure analysis of related compounds, such as tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate. These studies involve synthesizing cyclic amino acid esters and characterizing them through spectroscopic methods and X-ray diffraction analysis, providing insights into their structural properties (Moriguchi et al., 2014).
Safety and Hazards
This compound is classified as an Aquatic Acute 1, Eye Irritant 2, Skin Irritant 2, and Skin Sensitizer 1 . This means it is harmful to aquatic life, causes serious eye irritation, causes skin irritation, and may cause an allergic skin reaction. It should be handled with care, using appropriate personal protective equipment .
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various cellular targets.
Mode of Action
It’s worth noting that compounds with similar structures have been used in the synthesis of peptides . This suggests that “tert-Butyl 3-((2-(dimethylamino)ethyl)amino)pyrrolidine-1-carboxylate” might interact with its targets to form peptide bonds, thereby influencing the structure and function of proteins within the cell.
Biochemical Pathways
Given the compound’s potential role in peptide synthesis , it may influence pathways related to protein synthesis and degradation, potentially affecting cellular functions such as signal transduction, cell growth, and apoptosis.
Result of Action
Based on its potential role in peptide synthesis , the compound might influence the structure and function of proteins within the cell, thereby affecting various cellular processes.
properties
IUPAC Name |
tert-butyl 3-[2-(dimethylamino)ethylamino]pyrrolidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H27N3O2/c1-13(2,3)18-12(17)16-8-6-11(10-16)14-7-9-15(4)5/h11,14H,6-10H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXLESWYFDJPFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H27N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661746 | |
Record name | tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
887587-43-1 | |
Record name | tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}pyrrolidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50661746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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